H-γ-谷氨酰-甘氨酰-甘氨酰-OH

描述

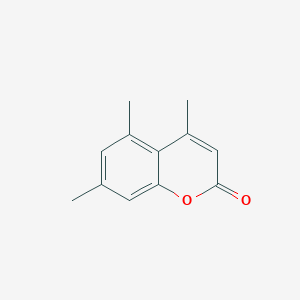

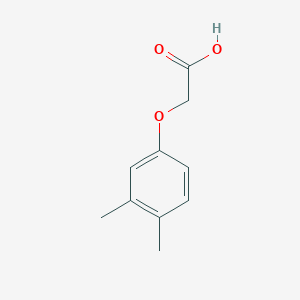

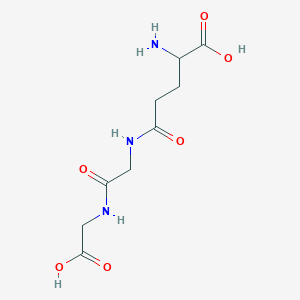

“H-gamma-Glu-Gly-Gly-OH” is a glutamyl-L-amino acid . It is obtained by the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It is also known as “gamma-glutamyl-glycyl-glycine” and has a molecular formula of C9H15N3O6 .

Synthesis Analysis

The synthesis of “H-gamma-Glu-Gly-Gly-OH” is linked to glutathione (GSH) metabolism . It is possibly yielded by the action of two enzymes: gamma-glutamyl transferase (γ-GT) or glutamate cysteine ligase (GCL) . The first step of glutathione synthesis, that is, the condensation of cysteine and on the gamma carboxylic group of glutamate is catalyzed by GCL .Molecular Structure Analysis

The molecular structure of “H-gamma-Glu-Gly-Gly-OH” is derived from the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It has a molecular weight of 261.23 .Chemical Reactions Analysis

“H-gamma-Glu-Gly-Gly-OH” can elicit excitatory effects on neurons likely by activating mainly the N-methyl-D-aspartate (NMDA) receptors . These effects are dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) . At low concentration, “H-gamma-Glu-Gly-Gly-OH” potentiated the responses of glutamate on NMDA receptors .Physical And Chemical Properties Analysis

“H-gamma-Glu-Gly-Gly-OH” has a melting point of 176-178 °C and a boiling point of 749.0±60.0 °C . It has a density of 1.433±0.06 g/cm3 .科学研究应用

生物活性小分子

该化合物被归类为生物活性小分子 . 生物活性小分子是指对活生物体、组织或细胞有影响的物质。在人类健康方面,这些化合物通常用于药物发现和治疗应用。

肽类

“H-Glu(Gly-Gly-OH)-OH” 也被归类为肽类 . 肽类是由肽键连接的短链氨基酸单体。它们在调节其他分子的活性中起着至关重要的作用,并用于各种科学研究领域,如免疫学、神经学和细胞生物学。

氨基酸

该化合物与氨基酸有关 . 氨基酸是有机化合物,它们结合形成蛋白质。它们对生命至关重要,并参与各种过程,如蛋白质的构建和激素和神经递质的合成。

构建模块

“H-Glu(Gly-Gly-OH)-OH” 可以用作构建模块 . 在化学中,构建模块是具有反应性官能团的模块化单元,可用于合成更复杂的分子。

甘油

该化合物与甘油相关 . 甘油是一种简单的多元醇化合物,广泛应用于食品工业,如甜味剂和保湿剂,以及医药制剂。

激素

“H-Glu(Gly-Gly-OH)-OH” 与激素有关 . 激素是由多细胞生物体中的腺体产生的信号分子,通过循环系统运输到远端器官以调节生理和行为。

7. 肥胖和 2 型糖尿病研究 已知血清氨基酸失调与成年人的肥胖和 2 型糖尿病 (T2D) 风险相关 . “H-Glu(Gly-Gly-OH)-OH” 化合物可能用于与这些疾病相关的研究。

γ-谷氨酰受体

甘氨酰甘氨酸是最简单的肽,可以作为γ-谷氨酰受体 . 这表明 “H-Glu(Gly-Gly-OH)-OH” 可用于涉及 γ-谷氨酰转肽酶的研究,γ-谷氨酰转肽酶是一种在 γ-谷氨酰循环中起关键作用的酶,γ-谷氨酰循环是谷胱甘肽合成和降解以及药物和异生物质解毒的途径。

作用机制

未来方向

属性

IUPAC Name |

(2S)-2-amino-5-[[2-(carboxymethylamino)-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-5(9(17)18)1-2-6(13)11-3-7(14)12-4-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAZIEYJAWTKLB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317485 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13640-39-6 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13640-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the fragmentation pattern of H-gamma-Glu-Gly-Gly-OH differ from its alpha-linked counterpart, H-Glu-Gly-Gly-OH?

A1: The study by [] highlights distinct fragmentation pathways for these two isomers. Under low-energy collision conditions (metastable ion fragmentation), H-gamma-Glu-Gly-Gly-OH predominantly loses ammonia (NH3) []. Furthermore, it tends to lose the entire C-terminal dipeptide moiety (H-Gly-Gly-OH) resulting in a fragment ion with m/z 130 []. Conversely, H-Glu-Gly-Gly-OH, the alpha-linked isomer, favors water (H2O) loss and generates the glutamic acid immonium ion (m/z 102) via the combined loss of H-Gly-Gly-OH and CO []. These distinct fragmentation patterns can be valuable for differentiating between alpha and gamma-linked glutamic acid residues within peptides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。